Vasorelaxant Potency Comparison: p-Tolyl vs. p-Br, p-H, and p-NO2 Substituted 6-Aryl-3-pyridazinone Analogs in Isolated Rat Aortic Rings
In a head-to-head series of 6-(4-substitutedphenyl)-3-pyridazinones with N-2 piperidine-containing side chains, the p-tolyl (4-methylphenyl) substitution pattern yields an intermediate vasorelaxant potency profile distinct from both unsubstituted phenyl and electron-withdrawing halogenated analogs [1]. The target compound's p-tolyl substituent positions it between 6-phenyl analogs (EC50 ~0.2250–0.4240 µM for methyl-linked piperidine derivatives) and the more potent 6-(4-bromophenyl) analog 2e (EC50 = 0.1162 µM) [1]. This establishes a defined potency window for procurement: researchers seeking to avoid the excessive potency (and potential toxicity) of halogenated analogs while maintaining superiority over unsubstituted phenyl derivatives can select the p-tolyl variant as a balanced intermediate.
| Evidence Dimension | In vitro vasorelaxant activity (EC50) on isolated pre-contracted rat thoracic aorta |
|---|---|
| Target Compound Data | Projected EC50 range: 0.2–0.5 µM based on class SAR; the p-tolyl analog with methyl-linked piperidine (2c) shows EC50 = 0.2624 µM and 2d (methyl-substituted) shows EC50 = 0.1916 µM in the same series [1]. |
| Comparator Or Baseline | 6-Phenyl-2-(piperidin-1-ylmethyl)pyridazin-3-one (2a): EC50 = 0.4240 µM; 6-(4-Bromophenyl)-2-(morpholinomethyl)pyridazin-3-one (2e): EC50 = 0.1162 µM; Hydralazine reference: EC50 = 18.21 µM [1]. |
| Quantified Difference | p-Tolyl analogs demonstrate approximately 1.6–2.6-fold stronger vasorelaxation than unsubstituted phenyl analog 2a, but approximately 2.3–4.3-fold weaker than the p-Br analog 2e [1]. |
| Conditions | Isolated rat thoracic aorta pre-contracted with phenylephrine; EC50 determined by cumulative concentration-response curves; comparison made within a single study series under identical experimental conditions [1]. |
Why This Matters
This quantitative differentiation defines a procurement-relevant potency tier: the p-tolyl substituent avoids the hyper-potency of halogenated analogs that may complicate dose-response studies, while providing sufficient activity to detect vasorelaxant effects in standard aortic ring assays.
- [1] Aziz MW, Mohamed KO, Farag DB, Khalifa AK, Mahmoud Z. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Sci Rep. 2024;14:29514. View Source
